molecular formula C20H24N2O2 B559691 Epiquinidine CAS No. 572-59-8

Epiquinidine

Cat. No.: B559691
CAS No.: 572-59-8
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-AFHBHXEDSA-N
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Description

Epiquinidine is a stereoisomer of quinidine, which is derived from the bark of the Cinchona tree. It is a member of the Cinchona alkaloids, which have been historically significant due to their antimalarial properties. This compound is characterized by its unique stereochemistry, which differentiates it from its more active counterparts, quinine and quinidine .

Scientific Research Applications

Epiquinidine has several applications in scientific research:

Mechanism of Action

Target of Action

Epiquinidine is a derivative of quinidine , which is a class Ia antiarrhythmic agent . Quinidine’s primary targets are sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses to the ventricles and contributing to the rhythm of the heart.

Mode of Action

Quinidine, and by extension this compound, interacts with its targets by blocking sodium and potassium currents . This action prolongs the cellular action potential, thereby decreasing myocardial excitability and conduction velocity . It’s important to note that the main conformation of this compound is distinct from those observed for the active parent compounds quinine and quinidine . This difference might be used to understand the loss of activity of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking sodium and potassium currents, this compound affects the depolarization and repolarization phases of the action potential . The downstream effects include a decrease in myocardial excitability and conduction velocity, which can help restore normal sinus rhythm and treat certain arrhythmias .

Pharmacokinetics

Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . These properties likely influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the electrical activity of the heart. By prolonging the cellular action potential, this compound can help restore normal sinus rhythm and treat certain types of arrhythmias . It’s worth noting that this compound is less potent than its parent compounds, quinine and quinidine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational potential energy surfaces for this compound were analyzed in gas phase and water solution, showing that the main conformation of this compound is distinct from those observed for the active parent compounds . This suggests that the molecular environment can impact the conformation and, potentially, the activity of this compound. Furthermore, factors such as pH, temperature, and the presence of other molecules could also influence the action of this compound.

Safety and Hazards

Epiquinidine is classified as having acute toxicity (Category 4, Oral), and can cause skin and respiratory sensitization (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled .

Biochemical Analysis

Biochemical Properties

Epiquinidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cytochrome P450, which is involved in its metabolism. This compound also binds to sodium and potassium channels in cardiac cells, influencing their activity. Additionally, this compound interacts with the bitter taste receptor ggTas2r1, activating it at concentrations of 10 μM or higher . These interactions highlight the diverse biochemical roles of this compound in the body.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, this compound influences cell function by modulating ion channels, which affects the electrical activity of the heart. This modulation can lead to changes in heart rhythm, making this compound a potential antiarrhythmic agent. This compound also impacts cell signaling pathways, particularly those involving calcium ions, which play a crucial role in muscle contraction and neurotransmitter release. Furthermore, this compound can alter gene expression and cellular metabolism, affecting the overall function of cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to sodium and potassium channels in cardiac cells, inhibiting their activity and reducing the influx of sodium and potassium ions. This inhibition stabilizes the cardiac cell membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. This compound also interacts with cytochrome P450 enzymes, leading to its metabolism and subsequent elimination from the body. Additionally, this compound’s activation of the ggTas2r1 receptor suggests a potential role in taste perception and gastrointestinal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, potentially affecting cell viability and function. In vivo studies have also indicated that this compound’s effects on heart rhythm can persist for several hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stabilize heart rhythm without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including arrhythmias, hypotension, and central nervous system depression. These threshold effects highlight the importance of careful dosage management when using this compound in therapeutic applications. Animal studies have also shown that this compound’s efficacy and safety profile can be influenced by factors such as age, sex, and genetic background .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that are subsequently eliminated from the body. This compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Additionally, this compound’s interaction with other metabolic enzymes and cofactors can modulate its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including ion channels and enzymes. It can also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for this compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiquinidine can be synthesized through the base-catalyzed epimerization of quinine. This process involves the rearrangement of the stereochemistry at the C-9 position of quinine to yield this compound. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the extraction of quinine from the Cinchona bark, followed by its epimerization to this compound. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Epiquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce dihydro derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its stereochemistry, which affects its biological activity and chemical reactivity. Unlike quinine and quinidine, this compound is less active as an antimalarial and antiarrhythmic agent, making it a valuable compound for studying the effects of stereochemistry on biological activity .

Properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205835
Record name Epiquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-59-8
Record name Epiquinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9R)-6'-methoxycinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPIQUINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN974X9U97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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